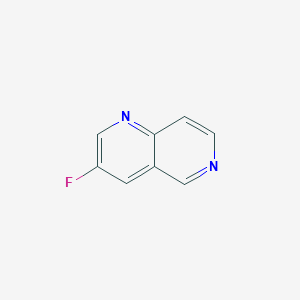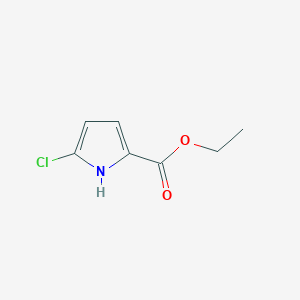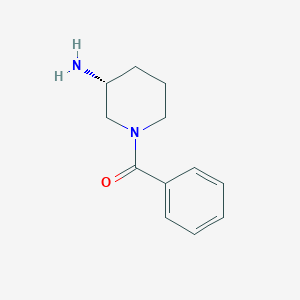
3-Fluoro-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the third position of the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,6-naphthyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium fluoride in DMF for fluorination.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 3-Fluoro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and reactivity.
1,8-Naphthyridine: Known for its use in medicinal chemistry and different substitution patterns.
2,7-Naphthyridine: Studied for its unique chemical properties and applications.
Uniqueness
3-Fluoro-1,6-naphthyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other naphthyridine isomers. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C8H5FN2 |
|---|---|
分子量 |
148.14 g/mol |
IUPAC名 |
3-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H |
InChIキー |
QVUKMICVRFZQOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=CC(=CN=C21)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
